

Molecular Docking Studies of Surufatinib with Target Kinases: A Technical Guide

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Compound of Interest

Compound Name: Surufatinib

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Introduction

Surufatinib (also known as HMPL-012 or Sulanda®) is an oral small-molecule inhibitor that targets multiple receptor tyrosine kinases involved in tumor angiogenesis and immune modulation.[1][2][3][4][5] It has demonstrated significant clinical efficacy in treating advanced neuroendocrine tumors (NETs) and is under investigation for other solid tumors.[1][5][6][7] The primary mechanism of action of **Surufatinib** involves the inhibition of vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[2][3][4][8] This multi-targeted approach simultaneously hinders the formation of new blood vessels that supply tumors, directly inhibits tumor cell proliferation, and modulates the tumor microenvironment to be less immunosuppressive.[2][8]

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is an invaluable tool in drug discovery for understanding the molecular basis of ligand-target interactions and for predicting the binding affinity. This guide provides an in-depth overview of the molecular docking studies of **Surufatinib** with its key kinase targets, including detailed methodologies and a summary of its binding affinities.

Target Kinases of Surufatinib

Surufatinib's efficacy stems from its ability to simultaneously inhibit three key families of protein kinases:

- Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically targeting VEGFR1, VEGFR2, and VEGFR3, **Surufatinib** potentially inhibits angiogenesis, a critical process for tumor growth and metastasis.[\[2\]](#)[\[5\]](#)[\[8\]](#) By blocking VEGF signaling, **Surufatinib** disrupts the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to the tumor.[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Fibroblast Growth Factor Receptor 1 (FGFR1): The FGF/FGFR signaling pathway is involved in various cellular processes, including proliferation, differentiation, and migration.[\[12\]](#)[\[13\]](#)[\[14\]](#) [\[15\]](#) Aberrant activation of this pathway is implicated in the development and progression of several cancers.[\[16\]](#) **Surufatinib**'s inhibition of FGFR1 contributes to its anti-proliferative effects.[\[2\]](#)[\[8\]](#)[\[17\]](#)
- Colony-Stimulating Factor 1 Receptor (CSF-1R): CSF-1R is crucial for the regulation and differentiation of macrophages.[\[18\]](#)[\[19\]](#)[\[20\]](#) In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth and immune evasion.[\[2\]](#)[\[21\]](#) By inhibiting CSF-1R, **Surufatinib** can modulate the immune landscape of the tumor, making it more susceptible to an anti-tumor immune response.[\[2\]](#)[\[8\]](#)

Quantitative Analysis of Surufatinib-Kinase Interactions

The binding affinity of **Surufatinib** to its target kinases has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter. A lower IC₅₀ value indicates a higher binding affinity and more potent inhibition.

Target Kinase	IC50 (nM)
VEGFR1	2
VEGFR2	24
VEGFR3	1
FGFR1	15
CSF-1R	4
(Data sourced from reference[22])	

Molecular Docking Experimental Protocol

This section outlines a generalized yet detailed protocol for performing molecular docking studies of **Surufatinib** with its target kinases. This protocol is based on widely used computational tools and methodologies.

1. Software and Tools:

- Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files for docking.
- AutoDock Vina: A widely used open-source program for molecular docking.
- Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
- Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
- PubChem or ChemSpider: Databases for chemical structures of small molecules.

2. Protein Preparation:

- a. Structure Retrieval: Download the three-dimensional crystal structures of the target kinases (VEGFRs, FGFR1, and CSF-1R) from the Protein Data Bank (PDB). It is advisable to select structures that are co-crystallized with a known inhibitor to help define the binding site.

- b. Protein Clean-up: Prepare the protein for docking using AutoDock Tools (ADT). This involves:
 - i. Removing water molecules and any co-crystallized ligands.
 - ii. Adding polar hydrogen atoms to the protein structure.
 - iii. Assigning Kollman charges to the protein atoms.
 - iv. Saving the prepared protein in the PDBQT file format, which includes atomic charges and atom type definitions.

3. Ligand Preparation:

- a. Structure Retrieval: Obtain the 3D structure of **Surufatinib**. This can be done by searching for its structure in the PubChem database (CID 52920501) and saving it in a 3D format (e.g., SDF or MOL2).[\[23\]](#)
- b. Ligand Set-up: Prepare the **Surufatinib** molecule for docking using ADT:
 - i. Detect the root of the molecule and define the rotatable bonds to allow for conformational flexibility during docking.
 - ii. Assign Gasteiger charges to the ligand atoms.
 - iii. Save the prepared ligand in the PDBQT file format.

4. Grid Box Generation:

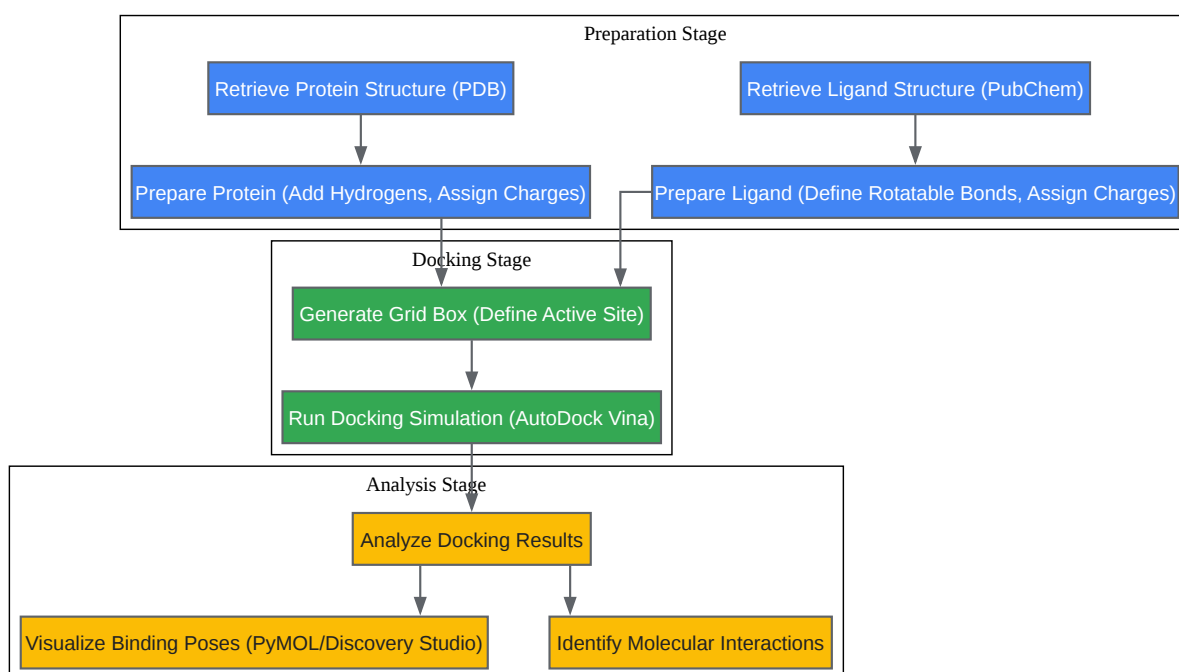
- a. Defining the Binding Site: Define the active site of the kinase for docking by generating a grid box.
- b. Grid Centering: The grid box should be centered on the region of the protein where the co-crystallized ligand was bound in the original PDB file. This ensures that the docking search is focused on the relevant binding pocket.
- c. Grid Dimensions: The dimensions of the grid box should be large enough to accommodate the **Surufatinib** molecule in various possible orientations and conformations.

5. Molecular Docking Simulation:

- a. Running AutoDock Vina: Execute the molecular docking simulation using AutoDock Vina. This will involve providing the prepared protein and ligand files (in PDBQT format) and the grid box parameters as input.
- b. Exhaustiveness: The "exhaustiveness" parameter in AutoDock Vina controls the thoroughness of the conformational search. A higher value will yield more accurate results but will require more computational time.
- c. Output: AutoDock Vina will generate a set of predicted binding poses for **Surufatinib** within the kinase's active site, ranked by their predicted binding affinities (in kcal/mol).

6. Analysis of Results:

- a. Visualization: Use a molecular visualization tool like Discovery Studio Visualizer or PyMOL to analyze the predicted binding poses.
- b. Interaction Analysis: Examine the molecular interactions between **Surufatinib** and the amino acid residues of the kinase's active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex.
- c. Pose Selection: The pose with the lowest binding energy is typically considered the most likely binding conformation. However, it is important to also visually inspect the top-ranked poses for chemically reasonable interactions.



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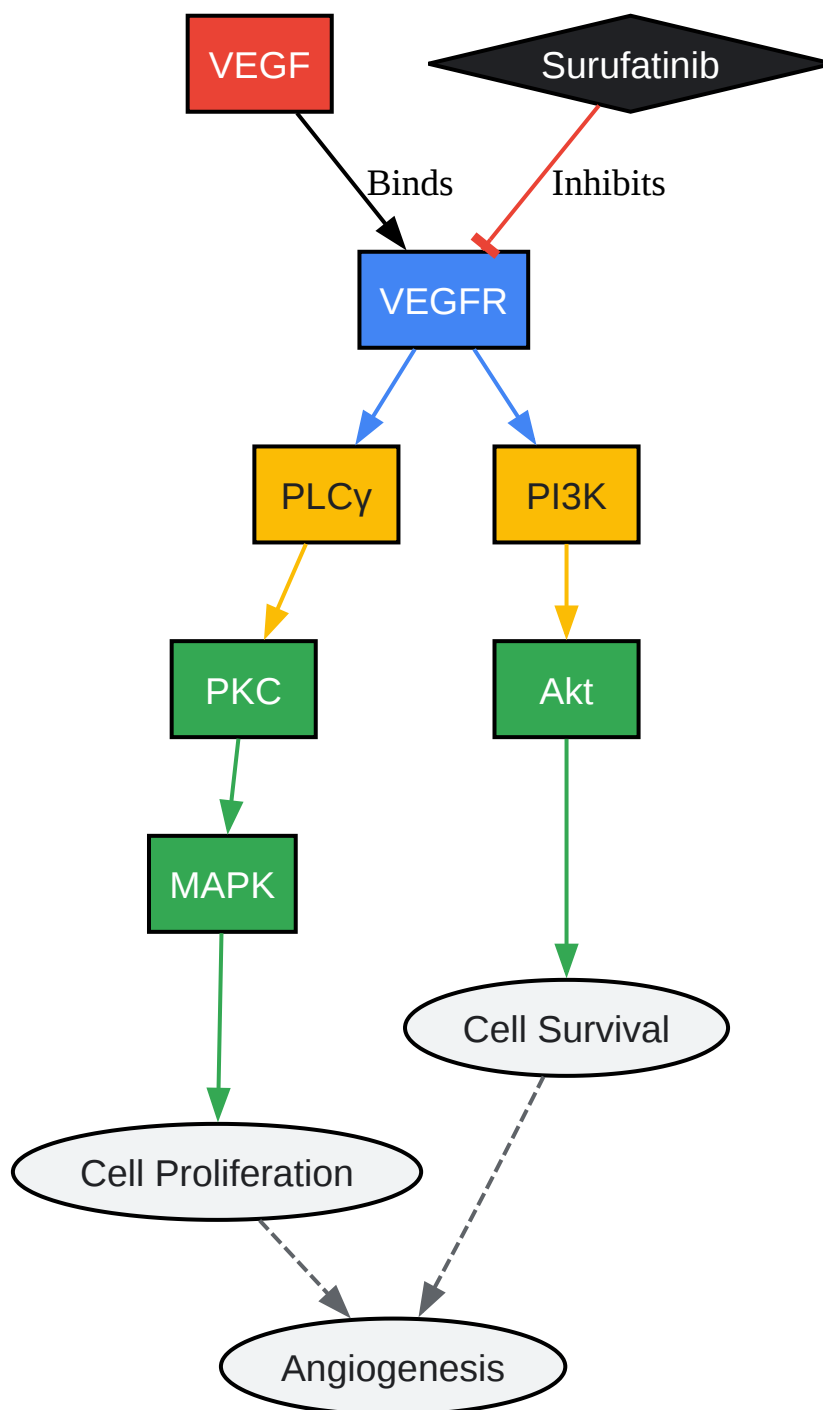
Caption: Workflow for molecular docking of **Surufatinib**.

Signaling Pathways of Target Kinases

VEGFR Signaling Pathway

The binding of VEGF-A to VEGFR2 is a primary driver of angiogenesis.[10] This interaction leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular

domain.[11] This activation triggers downstream signaling cascades, including the PLC γ -PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[9][11][24]

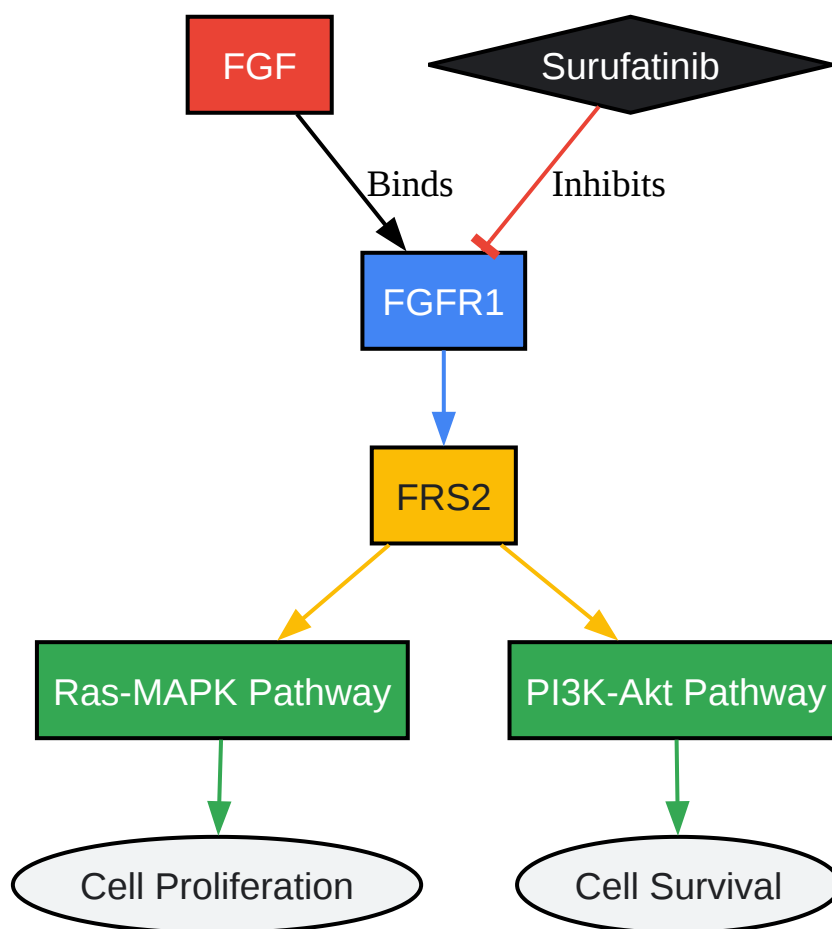


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Caption: Simplified VEGFR signaling pathway.

FGFR1 Signaling Pathway

Fibroblast growth factors (FGFs) bind to FGFR1, inducing receptor dimerization and autophosphorylation.[13][15] This activation recruits docking proteins like FRS2, which in turn activate downstream pathways such as the Ras-MAPK and PI3K-Akt signaling cascades, leading to cell proliferation, survival, and migration.[14][15]

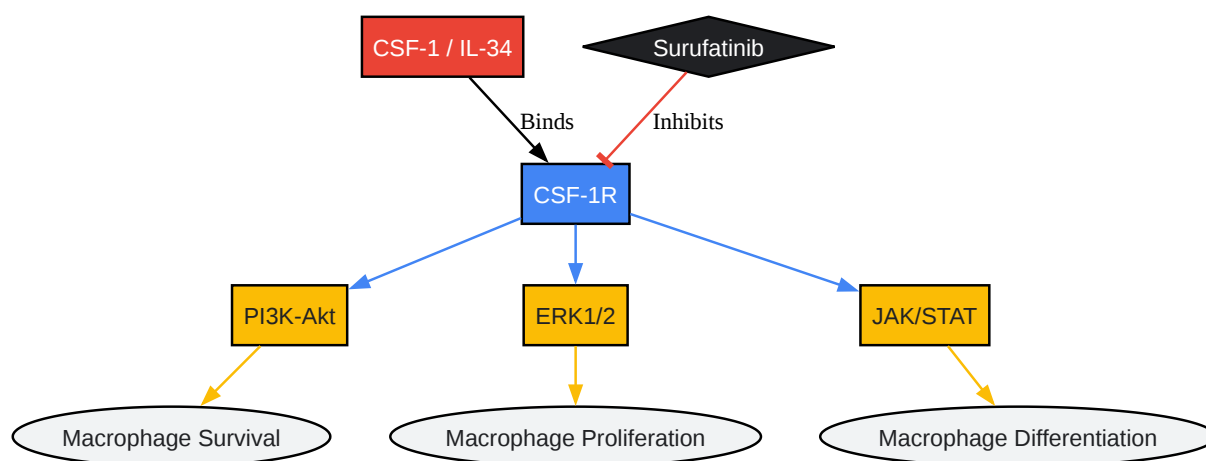


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Caption: Simplified FGFR1 signaling pathway.

CSF-1R Signaling Pathway

The binding of ligands like CSF-1 or IL-34 to CSF-1R triggers receptor dimerization and autophosphorylation.[18][20][25] This initiates several downstream signaling pathways, including PI3K-Akt, ERK1/2, and JAK/STAT, which are critical for the proliferation, survival, and differentiation of myeloid cells, particularly macrophages.[18][25]



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Caption: Simplified CSF-1R signaling pathway.

Conclusion

Molecular docking studies provide critical insights into the binding mechanisms of **Surufatinib** with its target kinases—VEGFRs, FGFR1, and CSF-1R. By elucidating the specific molecular interactions, these computational approaches complement experimental data and aid in understanding the structural basis for **Surufatinib**'s potent inhibitory activity. The multi-targeted nature of **Surufatinib**, effectively disrupting key pathways in angiogenesis, tumor cell proliferation, and immune modulation, underscores its clinical significance. The methodologies outlined in this guide offer a framework for researchers to conduct similar in silico analyses, contributing to the rational design and development of next-generation kinase inhibitors.

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